(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride
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Overview
Description
(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features a unique structural motif that includes an amino group, a phenyl group, and a phenylsulphonyl group, making it an interesting subject for chemical studies and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, phenylsulfonyl chloride, and an appropriate amine.
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between benzaldehyde and an amine, resulting in the formation of an imine.
Addition of Phenylsulfonyl Group: The imine intermediate is then reacted with phenylsulfonyl chloride under basic conditions to introduce the phenylsulfonyl group.
Hydrogenation: The resulting compound undergoes hydrogenation to reduce the imine to an amine, forming the desired (E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic aromatic substitution using reagents like nitric acid for nitration.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory pathways.
Biochemical Research: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Pharmaceutical Development: It may serve as a lead compound for developing new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the phenylsulphonyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
(E)-3-Amino-4-phenylbut-1-ene hydrochloride: Lacks the phenylsulphonyl group, which may result in different biological activity and chemical reactivity.
(S)-3-Amino-4-phenyl-1-(phenylsulphonyl)butane hydrochloride: Saturated analog with different steric and electronic properties.
4-Phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride: Lacks the amino group, affecting its interaction with biological targets.
Uniqueness
(E)-(3S)-3-Amino-4-phenyl-1-(phenylsulphonyl)but-1-ene hydrochloride is unique due to its combination of an amino group, a phenyl group, and a phenylsulphonyl group. This structural motif provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E,2S)-4-(benzenesulfonyl)-1-phenylbut-3-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S.ClH/c17-15(13-14-7-3-1-4-8-14)11-12-20(18,19)16-9-5-2-6-10-16;/h1-12,15H,13,17H2;1H/b12-11+;/t15-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAGGDQMEXGKKF-PDNJSEKVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=CS(=O)(=O)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](/C=C/S(=O)(=O)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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